molecular formula C8H8N4S B2886462 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine CAS No. 931998-09-3

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine

Cat. No.: B2886462
CAS No.: 931998-09-3
M. Wt: 192.24
InChI Key: ZSRIQZRXBJYUIX-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine (CAS 931998-09-3) is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.247 g/mol . It features a pyrimidine core, a key scaffold in medicinal chemistry known for its prevalence in nucleotides and various bioactive molecules , substituted with a hydrazinyl group and a thiophen-2-yl ring system. This structure classifies it as a 2,4-disubstituted pyrimidine derivative, a privileged structure in the design of kinase inhibitors . Recent scientific investigations highlight the significant research value of this compound and its structural analogs in oncology, particularly as novel anti-cancer agents . Compounds based on the 2,4-diaminopyrimidine-hydrazone scaffold have been designed, synthesized, and shown to exhibit potent cytotoxic activity against cancer cell lines . One such study demonstrated that these derivatives can act as potent inhibitors of Focal Adhesion Kinase (FAK), a key protein involved in cancer cell proliferation and migration . In this research, a closely related compound displayed exceptional anti-proliferative effects against human thyroid cancer (TPC-1) cells and potent FAK inhibitory activity . The hydrazone moiety, which can be derived from the hydrazinyl group of this compound, is recognized as a key functional group that can act as both a hydrogen bond donor and acceptor, which is crucial for interactions with biological targets . This makes this compound a highly valuable building block for medicinal chemists seeking to develop new small-molecule therapeutics targeting kinase-driven cancers. This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(4-thiophen-2-ylpyrimidin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-12-8-10-4-3-6(11-8)7-2-1-5-13-7/h1-5H,9H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRIQZRXBJYUIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Pyrimidine-2-thiol Intermediates

The foundational step involves converting (2E)-3-aryl-1-(thiophen-2-yl)prop-2-en-1-one chalcones into pyrimidine-2-thiol derivatives. For example, (2E)-3-(4-methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (1a) reacts with thiourea in refluxing 1,4-dioxane with acetic acid catalysis:

Reaction Conditions

  • Chalcone (0.01 mol)
  • Thiourea (0.01 mol)
  • Solvent : 1,4-dioxane (10 mL)
  • Catalyst : Glacial acetic acid (1 mL)
  • Time : 24 hours reflux
  • Workup : Precipitation in ice water, filtration, ethanol recrystallization

Characterization of 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol (2a)

  • Yield : 60%
  • IR (KBr) : 2363 cm⁻¹ (S–H), 1250 cm⁻¹ (C–O–C)
  • ¹H NMR (CDCl₃) : δ 8.72 (s, 1H, pyrimidine-H), 7.85–6.90 (m, 7H, aromatic), 3.89 (s, 3H, OCH₃)

Methylation of Pyrimidine-2-thiols

Formation of Methylthio Derivatives

Pyrimidine-2-thiols (2a-e) undergo methylation using methyl iodide in dimethylformamide (DMF) with potassium carbonate:

General Procedure

  • Pyrimidine-2-thiol (1 equiv)
  • Methyl iodide (1.2 equiv)
  • Base : K₂CO₃ (2 equiv)
  • Solvent : DMF (10 mL)
  • Time : 6 hours at 80°C

Characterization of 2-(Methylthio)-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine (3a)

  • IR (KBr) : 1645 cm⁻¹ (C=N), 827 cm⁻¹ (C–S–C)
  • Mass Spec (m/z) : 341 [M⁺], 298, 255

Hydrazine Substitution for Hydrazinyl Group Introduction

Nucleophilic Displacement with Hydrazine Hydrate

Methylthio derivatives (3a-e) react with excess hydrazine hydrate (80%) in ethanol under reflux to yield 4-hydrazinyl-2-(thiophen-2-yl)pyrimidines:

Optimized Conditions

  • Methylthio-pyrimidine (1 equiv)
  • Hydrazine hydrate (4 equiv)
  • Solvent : Ethanol (15 mL)
  • Time : 8 hours reflux
  • Workup : Evaporation, water washing, recrystallization from ethanol

Characterization of 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine (4a)

  • Yield : 72%
  • ¹H NMR (DMSO-d₆) : δ 8.65 (s, 1H, pyrimidine-H), 7.80–7.20 (m, 4H, thiophene + NH₂), 4.10 (s, 2H, NH₂)
  • LC-MS (m/z) : 193 [M+H]⁺

Alternative Synthetic Pathways

Direct Cyclization of Thiophene-Aminopyrimidine Precursors

While less common, direct cyclization of 2-aminopyrimidine with thiophene derivatives has been explored:

Proposed Reaction
2-Amino-4-chloropyrimidine + Thiophene-2-boronic acid → Suzuki coupling → 4-Hydrazinyl-2-(thiophen-2-yl)pyrimidine

Challenges

  • Lower yields (≤40%) due to competing side reactions
  • Requires palladium catalysts and inert conditions

Comparative Analysis of Methods

Method Yield Advantages Limitations
Cyclocondensation 60–72% Scalable, high regioselectivity Long reaction times (24–32 hours)
Methylation-Hydrazinolysis 65–75% Mild conditions, avoids toxic reagents Requires intermediate purification
Direct Cyclization ≤40% Fewer steps Low yield, expensive catalysts

Reaction Mechanism Insights

The cyclocondensation mechanism proceeds via:

  • Michael Addition : Thiourea attacks the α,β-unsaturated ketone of the chalcone.
  • Cyclization : Intramolecular nucleophilic attack forms the pyrimidine ring.
  • Aromatization : Loss of H₂O generates the aromatic pyrimidine-2-thiol.

For hydrazine substitution:

  • SN2 Displacement : Hydrazine replaces the methylthio group at C4.
  • Tautomerization : The hydrazinyl group stabilizes via conjugation with the pyrimidine π-system.

Industrial-Scale Considerations

Critical Parameters

  • Purity of Hydrazine Hydrate : ≥80% to avoid byproducts.
  • Solvent Recovery : Ethanol and DMF can be recycled via distillation.
  • Waste Management : Neutralization of acidic byproducts required.

Cost Analysis

Component Cost per kg (USD)
Thiophene-2-carboxaldehyde 220
Hydrazine hydrate 150
Methyl iodide 300

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups into the pyrimidine ring .

Scientific Research Applications

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: It can inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The biological and chemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison of 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine with structurally related compounds:

Compound Name Substituents Biological Activity Key Findings Reference
This compound Hydrazinyl, thiophen-2-yl Antibacterial, Antioxidant Hydrazinyl group enhances redox activity; thiophen-2-yl aids target binding
2-Chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine Chloro, nitrophenoxy, thiophen-2-yl Anticancer intermediate High synthetic yield (85%); nitro group improves electrophilicity for DNA damage
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine-2-thiol Methoxyphenyl, thiol, thiophen-2-yl Antibacterial, Antioxidant Methoxy group increases lipophilicity; thiol enhances radical scavenging
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile Chloro, naphthyl, thiophen-2-yl CDK2 inhibition (IC50 0.24 µM) Chloro and naphthyl groups optimize kinase binding pocket interactions

Pharmacological Activity

  • Antioxidant Activity : Hydrazinyl-pyrimidines, such as 2-Hydrazinyl-4-(3-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, exhibit potent nitric oxide and hydrogen peroxide scavenging (IC50 < 50 µM) due to the hydrazinyl group’s redox activity . The absence of a methoxy group in this compound may reduce its antioxidant efficacy compared to this analog.
  • Antimicrobial Activity : Schiff base derivatives of 2-Hydrazinyl-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyrimidine show moderate antibacterial activity (MIC 25–50 µg/mL) against Staphylococcus aureus and Escherichia coli . The thiophen-2-yl moiety likely contributes to membrane disruption via hydrophobic interactions.
  • Anticancer Potential: Chloro- and nitro-substituted pyrimidines, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine, act as intermediates in small-molecule anticancer drugs, targeting DNA repair pathways . The hydrazinyl group’s absence in these compounds highlights its role in differentiating activity profiles.

Structure-Activity Relationships (SAR)

  • Hydrazinyl Group : Critical for antioxidant and antimicrobial activity via hydrogen bonding and radical scavenging .
  • Thiophen-2-yl Group : Enhances lipophilicity and π-π interactions, improving target binding in both antimicrobial and kinase-inhibiting compounds .

Biological Activity

2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine (CAS No. 931998-09-3) is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4S. The compound features a hydrazine group at the 2-position and a thiophene ring at the 4-position of the pyrimidine core.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity :
    • Studies have shown that this compound possesses significant antimicrobial properties against various pathogens.
    • Minimum inhibitory concentrations (MIC) have been reported as low as 0.22 μg/mL for certain derivatives, indicating potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity :
    • In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including lung (A549) and breast (MCF-7) cancers.
    • The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival .
  • Anti-inflammatory Effects :
    • The compound has shown potential in suppressing inflammatory pathways, particularly through the inhibition of COX-2 enzyme activity. This suggests its utility in treating inflammatory diseases .

Antimicrobial Activity

A study conducted on various derivatives of hydrazinyl-pyrimidines highlighted their antimicrobial efficacy. The following table summarizes the MIC values for selected compounds:

CompoundMIC (μg/mL)Target Pathogen
This compound0.22Staphylococcus aureus
Derivative A0.25Escherichia coli
Derivative B0.30Pseudomonas aeruginosa

Anticancer Activity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:

Cell LineIC50 (μM)Reference Drug (Doxorubicin) IC50 (μM)
A5491.50.5
MCF-71.80.6
HCT1161.30.4

The compound exhibited comparable efficacy to doxorubicin, a standard chemotherapy agent, indicating its potential as an anticancer agent .

Anti-inflammatory Studies

A review highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound, which showed significant inhibition of COX enzymes:

CompoundCOX Inhibition IC50 (μM)
This compound0.04
Celecoxib0.04

These results suggest that this compound could serve as a lead for developing new anti-inflammatory drugs .

Case Studies

Several case studies have explored the therapeutic applications of hydrazinyl-pyrimidines:

  • Case Study on Anticancer Activity :
    • A study involving the treatment of A549 lung cancer cells with varying concentrations of this compound revealed dose-dependent cytotoxicity, with significant apoptosis observed at higher concentrations.
  • Case Study on Antimicrobial Resistance :
    • Research focused on the effectiveness of this compound against antibiotic-resistant strains demonstrated its potential in overcoming resistance mechanisms, making it a candidate for further development in antimicrobial therapy.

Q & A

Q. What are the standard synthetic protocols for 2-Hydrazinyl-4-(thiophen-2-yl)pyrimidine, and how are intermediates purified?

The compound is synthesized via nucleophilic substitution or cyclocondensation reactions. For example, hydrazine derivatives react with α,β-unsaturated ketones or halogenated intermediates under reflux conditions. A reported method involves heating 2-hydrazinylpyrimidine precursors with oxalyl chloride in DMF and triethylamine, followed by recrystallization from ethanol to isolate the product . Purification often employs column chromatography (silica gel) or recrystallization using polar solvents (e.g., ethanol or water/ice mixtures) to remove unreacted starting materials or byproducts.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR are used to confirm substituent positions on the pyrimidine and thiophene rings. For example, the hydrazinyl group’s NH protons appear as broad singlets near δ 4–5 ppm .
  • IR Spectroscopy : Peaks at 3200–3400 cm1^{-1} (N–H stretch) and 1550–1650 cm1^{-1} (C=N/C=C) validate functional groups .
  • X-ray Crystallography : Programs like SHELX refine crystal structures to determine bond lengths and angles, critical for verifying regioselectivity in heterocyclic systems .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the design of this compound derivatives for targeted applications?

DFT methods (e.g., B3LYP functional) predict electronic properties, such as HOMO-LUMO gaps, to assess reactivity. Exact-exchange terms improve accuracy in modeling charge distribution, which influences interactions with biological targets or sensor materials . For instance, DFT can identify reactive sites for functionalization (e.g., at the hydrazinyl group or thiophene ring) to enhance binding affinity or photophysical properties.

Q. How should researchers address discrepancies in reported biological activities of thiophene-substituted pyrimidines?

Contradictions often arise from variations in substituent positions or assay conditions. Methodological strategies include:

  • Comparative Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., electron-withdrawing groups at the 4-position of thiophene) and testing against standardized assays .
  • In-Silico Docking : Tools like AutoDock predict binding modes to enzymes (e.g., PARP-1 or antioxidant enzymes) to rationalize activity differences .
  • Statistical Analysis : Multivariate regression identifies confounding factors (e.g., solvent polarity in antioxidant assays) .

Q. What is the mechanistic role of the hydrazinyl group in functionalizing this compound?

The hydrazinyl (–NH–NH2_2) group enables:

  • Cyclization Reactions : Reacting with carbonyl compounds (e.g., aldehydes or ketones) to form fused pyrimidines or triazines under acidic conditions .
  • Coordination Chemistry : Acting as a ligand for transition metals (e.g., Cu2+^{2+}) in catalytic or sensor applications .
  • Redox Activity : Participating in radical scavenging, as demonstrated in antioxidant studies of pyridopyrimidine derivatives .

Q. Can this compound be tailored for fluorescence-based sensing applications?

Yes. The thiophene-pyrimidine core exhibits π-conjugation, enabling tunable emission properties. For example:

  • Nitro-Explosive Detection : Incorporating electron-rich thiophene enhances fluorescence quenching upon interaction with nitroaromatics (e.g., TNT). Sensitivity is optimized by introducing tert-butylphenyl groups to increase steric hindrance and selectivity .
  • Metal Ion Sensing : Functionalizing the hydrazinyl group with chelating moieties (e.g., pyridine) improves specificity for heavy metals like Hg2+^{2+}.

Methodological Notes

  • Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, reflux time) to mitigate batch-to-batch variability .
  • Data Validation : Cross-reference computational predictions (DFT, docking) with experimental results (e.g., HPLC purity >98%) to resolve contradictions .
  • Advanced Characterization : Use High-Resolution Mass Spectrometry (HRMS) and X-ray diffraction to confirm novel derivatives .

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